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Key Context

SERENA-6
(Phase 3)
[1] [2]

1L HR+/HER2-
aBC with

emergent
ESR1m (on

CDK4/6i)

1.3% (2 of 157) 1.9% (3 of 158) On a background of
CDK4/6 inhibitors

(palbociclib,
ribociclib, or

abemaciclib).

| SERENA-2 (Phase 2) [3] | ER+/HER2- aBC after prior endocrine therapy (Monotherapy) | 1.4% (1 of 74,

75 mg dose) 2.7% (2 of 73, 150 mg dose) | 1.4% (1 of 73, Fulvestrant) | Monotherapy setting. The 75 mg

dose is the phase 3 dose. |

Detailed Experimental Protocols and Safety Context

For your technical support materials, here are the detailed methodologies and safety profiles from the cited

trials.

SERENA-6 Trial Protocol Highlights
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Trial Design: A global, double-blind, registrational Phase III trial [1].

Patient Selection: Enrolled patients with HR-positive, HER2-negative advanced breast cancer
who were receiving first-line treatment with an aromatase inhibitor (anastrozole or letrozole)

and a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) [1] [2].
Intervention: Patients underwent circulating tumor DNA (ctDNA) monitoring every 2-3

months. Upon detection of an emergent ESR1 mutation without radiological disease
progression, they were randomized to either switch the aromatase inhibitor to camizestrant (75

mg) or continue with their current regimen, while all patients remained on their original CDK4/6
inhibitor [1] [4].

Safety Assessment: Adverse events were monitored and graded according to the Common
Terminology Criteria for Adverse Events (CTCAE). Treatment discontinuation was defined as

the permanent cessation of the study drug (camizestrant/AI) due to an adverse event [1].

SERENA-6: Common Adverse Events While discontinuation was low, the following Grade 3 or higher

adverse events (from all causes) were reported. It is important to note these were primarily associated

with the background CDK4/6 inhibitor therapy [1]:

Neutropenia: 45% (Camizestrant + CDK4/6i) vs 34% (AI + CDK4/6i)
Leukopenia: 10% vs 3%

Anemia: 5% vs 5%
A specific side effect of camizestrant is photopsia (brief flashes of light in peripheral vision),

which was reported as reversible, not impacting daily activities, and not associated with
structural eye changes [1] [5].

SERENA-2 Trial Protocol Highlights

Trial Design: An open-label, multi-dose, randomized Phase II trial [3].
Patient Selection: Post-menopausal women with estrogen receptor-positive, HER2-negative

advanced breast cancer who had disease recurrence or progression on at least one line of
endocrine therapy in the advanced setting [3].

Intervention: Patients were randomized to receive different daily doses of oral camizestrant
(75 mg or 150 mg) or intramuscular fulvestrant (500 mg) [3].

Safety Assessment: Treatment-emergent adverse events were collected and graded. The
analysis was performed on all patients who received at least one dose of the study drug [3].

Clinical Trial Safety Workflow

The following diagram illustrates the general workflow for safety monitoring and discontinuation tracking in

these camizestrant clinical trials, based on the protocols from SERENA-6 and SERENA-2:
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In summary, for researchers and scientists, the data indicates that camizestrant is a well-tolerated agent with

a low rate of treatment discontinuation due to adverse events in clinical trials, both as a monotherapy and in

combination with CDK4/6 inhibitors.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Treatment Discontinuation Rates in Clinical Trials]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1965369#camizestrant-

treatment-discontinuation-rates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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